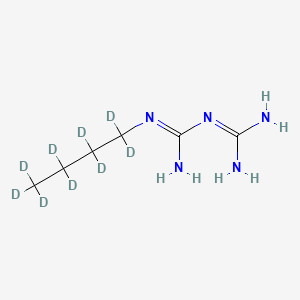
6-(3-Pyridinylcarbonyl)valerolactam-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Pyridinylcarbonyl)valerolactam-d4 (6-PVL-d4) is an important research tool in the field of biochemistry and pharmacology. It is a synthetic molecule that is used in laboratory experiments to study the effects of various compounds on biochemical and physiological processes. 6-PVL-d4 has been extensively studied and has been found to be useful in a variety of applications, including drug discovery, drug development, and drug metabolism research.
Wirkmechanismus
The mechanism of action of 6-(3-Pyridinylcarbonyl)valerolactam-d4 is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. This inhibition is thought to be due to the binding of 6-(3-Pyridinylcarbonyl)valerolactam-d4 to the active site of the enzyme, blocking its activity. Additionally, 6-(3-Pyridinylcarbonyl)valerolactam-d4 has been found to interact with various proteins, including transcription factors and G-proteins, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Pyridinylcarbonyl)valerolactam-d4 are not fully understood. However, it has been found to have a variety of effects on biochemical processes, including inhibition of certain enzymes and interactions with proteins. Additionally, 6-(3-Pyridinylcarbonyl)valerolactam-d4 has been found to have an inhibitory effect on the activity of certain hormones, such as epinephrine and glucagon. It has also been found to affect the expression of certain genes, which may be involved in its mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(3-Pyridinylcarbonyl)valerolactam-d4 in laboratory experiments include its high efficiency and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of solvents. However, there are also some limitations to using 6-(3-Pyridinylcarbonyl)valerolactam-d4 in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are not well understood. Additionally, it is not always possible to predict the effects of 6-(3-Pyridinylcarbonyl)valerolactam-d4 on different systems.
Zukünftige Richtungen
There are a number of potential future directions for 6-(3-Pyridinylcarbonyl)valerolactam-d4 research. These include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug discovery and drug development. Additionally, further research could be conducted on its potential interactions with proteins and its effects on gene expression. Finally, further studies could be conducted to determine the potential uses of 6-(3-Pyridinylcarbonyl)valerolactam-d4 in clinical settings.
Synthesemethoden
6-(3-Pyridinylcarbonyl)valerolactam-d4 is synthesized through a process known as the “Wittig reaction”. In this process, a compound known as a Wittig reagent is reacted with an aldehyde or ketone, and the resulting product is 6-(3-Pyridinylcarbonyl)valerolactam-d4. This reaction is highly efficient, with yields of up to 97%. The reaction can be carried out in a variety of solvents, including water, methanol, and ethanol.
Wissenschaftliche Forschungsanwendungen
6-(3-Pyridinylcarbonyl)valerolactam-d4 is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used in drug discovery and drug development studies to study the effects of various compounds on biochemical and physiological processes. It has also been used in drug metabolism research to study the metabolism of drugs in the body. Additionally, 6-(3-Pyridinylcarbonyl)valerolactam-d4 has been used in the study of enzyme reactions, as well as in the study of the structure and function of proteins.
Eigenschaften
IUPAC Name |
3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10(8-3-1-5-12-7-8)9-4-2-6-13-11(9)15/h1,3,5,7,9H,2,4,6H2,(H,13,15)/i1D,3D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBAXTWXMULZOL-DNZPNURCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCCNC2=O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Pyridinylcarbonyl)valerolactam-d4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)



![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)
![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)